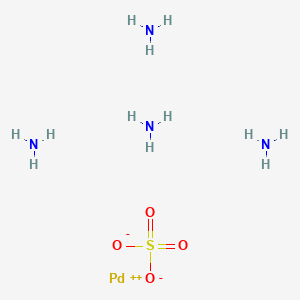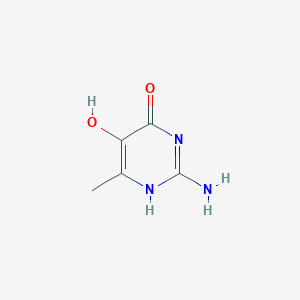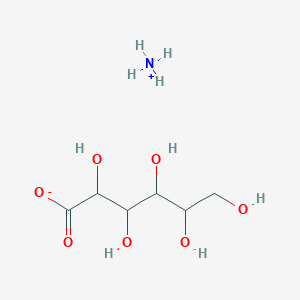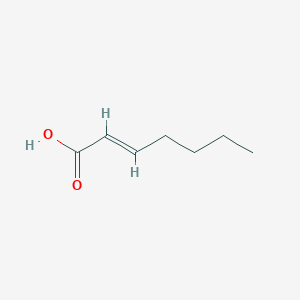
Tetraamminepalladium(II) sulfate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetraamminepalladium(II) complexes often involves reactions in aqueous medium, characterized by specific conditions tailored to yield the desired complex. For instance, the synthesis of tetrapalladium-containing polyoxotungstate [Pd(II)4(α-P2W15O56)2]16- in aqueous medium demonstrates the intricate methodologies employed in preparing these complexes, highlighting the importance of reaction conditions in determining the final product's structure and properties (Izarova et al., 2014).
Molecular Structure Analysis
The molecular structure of tetraamminepalladium(II) complexes can be quite complex, involving various coordination modes and geometries. Studies such as the X-ray crystallography of palladium(II) complexes with thioureas reveal square-planar coordination environments around Pd(II) ions, providing insight into the structural aspects of these compounds (Nadeem et al., 2009).
Chemical Reactions and Properties
Tetraamminepalladium(II) complexes participate in a variety of chemical reactions, including electro-reduction processes. The mechanism and kinetics of tetraamminepalladium(II) electro-reduction on gold electrodes have been explored, revealing the diffusion-controlled nature of these reactions and providing valuable information on the electrochemical behavior of these complexes (Mech et al., 2012).
Physical Properties Analysis
The study of physical properties such as thermal behavior, solubility, and crystallinity is crucial for understanding the applicability of tetraamminepalladium(II) complexes. For example, the synthesis, structure, and thermal properties of complex salts like tetraamminepalladium perrhenate and permanganate provide insights into the stability and decomposition pathways of these compounds under various conditions (Zadesenets et al., 2006).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, redox behavior, and coordination chemistry, is essential for the application of tetraamminepalladium(II) complexes. Research focusing on the vibrational spectroscopy of double complex salts such as tetraamminepalladium(II) perrhenate offers detailed insights into the chemical behavior and interaction patterns of these complexes, contributing to our knowledge of their chemical properties (Thompson et al., 2017).
Wissenschaftliche Forschungsanwendungen
Electro-Reduction Mechanism and Kinetics : Tetraamminepalladium(II) is studied for its electro-reduction mechanism and kinetics in ammonia – chloride solutions. This is significant for understanding the reduction process and deposition of palladium in electrochemical systems (Mech, Żabiński, Kowalik, & Fitzner, 2012).
Synthesis and Structure of Complex Salts : Research on the synthesis and structure of complex salts like tetraamminepalladium perrhenate and permanganate provides insights into their physicochemical properties and potential applications (Zadesenets, Khranenko, Shubin, Baidina, & Korenev, 2006).
Vibrational Spectroscopy for Catalyst Preparation : Tetraamminepalladium(II) perrhenate's vibrational spectra are studied for its utility in PdRe catalyst preparation, using infrared and Raman spectroscopy. This research aids in the development of catalysts (Thompson, Lamb, Delley, & Franzen, 2017).
Catalysis in Heck Coupling Reaction : The compound's application in catalysis is explored through its heterogenization on hydrophilic graphite oxide and its performance in the Heck coupling reaction (Mastalir, Hancsárik, & Szabó, 2020).
Activity and Selectivity in Pd Catalysts : The influence of preparation variables on the activity and selectivity of Pd catalysts, with tetraamminepalladium(II) chloride as a precursor, is crucial for optimizing catalyst performance (Alba, Aramendía, Borau, Jiménez, & Marinas, 1986).
Mechanism and Kinetics in Co-Pd Alloy Deposition : The mechanism and kinetics of tetraamminepalladium(II) co-reduction in alloy deposition are essential for understanding the deposition process in electrochemical systems (Mech, Żabiński, Kowalik, & Fitzner, 2013).
Reactions with Chloride in Acid Solution : The study of the reactions of tetraamminepalladium(II) ion with hydrochloric acid is vital for understanding its chemical behavior in different environments (Reinhardt & Coe, 1969).
Safety And Hazards
Tetraamminepalladium(II) sulfate should not be released into the environment . It’s advised to avoid contact with skin and eyes, formation of dust and aerosols, and ingestion and inhalation . In case of contact, rinse immediately with plenty of water . If ingested, clean the mouth with water and drink plenty of water afterwards .
Eigenschaften
IUPAC Name |
azane;palladium(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.H2O4S.Pd/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHQZJZSJENIO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N4O4PdS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592759 | |
| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraamminepalladium(II) sulfate | |
CAS RN |
13601-06-4 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium(2+) sulfate--ammonia (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraamminopalladium sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palladium tetraaminesulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)



![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)






